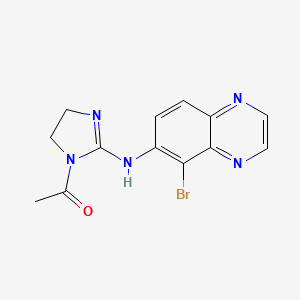

Acetyl brimonidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

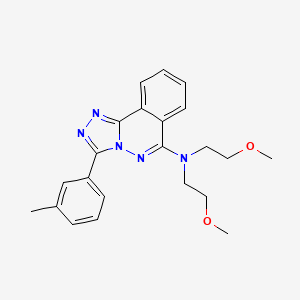

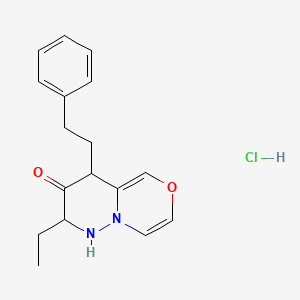

Acetyl brimonidine is a derivative of brimonidine, a compound primarily used in the treatment of open-angle glaucoma and ocular hypertension. Brimonidine is an alpha-2 adrenergic receptor agonist that reduces intraocular pressure by decreasing the production of aqueous humor and increasing its outflow .

Métodos De Preparación

The synthesis of acetyl brimonidine involves a multi-step process Initially, 5-bromo-6-aminoquinoxaline is reacted with N-acetyl ethylene urea in the presence of phosphorus oxychloride at a temperature of 55-60°CThe this compound can then be hydrolyzed using methanolic sodium hydroxide to form brimonidine base, which can be further reacted with tartaric acid in methanol to produce brimonidine tartrate .

Análisis De Reacciones Químicas

Acetyl brimonidine undergoes various chemical reactions, including:

Hydrolysis: This compound can be hydrolyzed in the presence of methanolic sodium hydroxide to form brimonidine base.

Condensation: The initial synthesis involves a condensation reaction between 5-bromo-6-aminoquinoxaline and N-acetyl ethylene urea.

Common reagents used in these reactions include phosphorus oxychloride and methanolic sodium hydroxide. The major products formed from these reactions are brimonidine base and brimonidine tartrate .

Aplicaciones Científicas De Investigación

Acetyl brimonidine and its derivatives have several scientific research applications:

Chemistry: Used in the synthesis of various pharmaceutical compounds.

Biology: Studied for its effects on B cells, T cells, and cytokines in ocular tissues.

Medicine: Primarily used in the treatment of open-angle glaucoma and ocular hypertension.

Industry: Utilized in the development of sustained-release ocular implants and in situ gels for enhanced drug delivery

Mecanismo De Acción

Acetyl brimonidine, like brimonidine, acts as an alpha-2 adrenergic receptor agonist. It inhibits the activity of adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing the production of aqueous humor by the ciliary body. This mechanism helps lower intraocular pressure in patients with glaucoma or ocular hypertension .

Comparación Con Compuestos Similares

Acetyl brimonidine can be compared with other alpha-2 adrenergic agonists such as clonidine and apraclonidine. While all these compounds share a similar mechanism of action, this compound is more selective for alpha-2 adrenergic receptors, resulting in fewer ocular allergic reactions compared to other alpha-2 adrenergic agonists . Additionally, this compound is unique in its specific application for ocular conditions and its potential use in treating facial erythema .

Similar compounds include:

Clonidine: Another alpha-2 adrenergic agonist used for hypertension and ADHD.

Apraclonidine: Used to reduce intraocular pressure post-surgery.

Dorzolamide: A carbonic anhydrase inhibitor used in combination with timolol for glaucoma treatment.

Propiedades

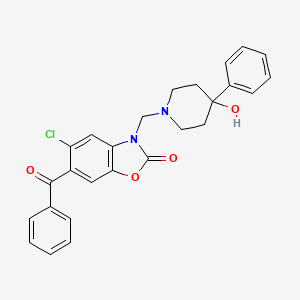

Número CAS |

1158184-23-6 |

|---|---|

Fórmula molecular |

C13H12BrN5O |

Peso molecular |

334.17 g/mol |

Nombre IUPAC |

1-[2-[(5-bromoquinoxalin-6-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone |

InChI |

InChI=1S/C13H12BrN5O/c1-8(20)19-7-6-17-13(19)18-9-2-3-10-12(11(9)14)16-5-4-15-10/h2-5H,6-7H2,1H3,(H,17,18) |

Clave InChI |

WTOKTXQRMMLESY-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)N1CCN=C1NC2=C(C3=NC=CN=C3C=C2)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.